molecular formula C11H14FNO3S B492069 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine CAS No. 701239-66-9

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine

Cat. No.: B492069
CAS No.: 701239-66-9
M. Wt: 259.3g/mol
InChI Key: DEBGUCCAMVHVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is an organic compound with the molecular formula C11H14FNO3S It is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 4-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)sulfonylmorpholine
  • 4-(4-Methylphenyl)sulfonylmorpholine
  • 4-(4-Chlorophenyl)sulfonylmorpholine

Uniqueness

4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBGUCCAMVHVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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